BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

This structurally unique cyclopropanecarboxamide features a 2-hydroxy-2-methyl-4-phenylbutyl side chain, offering a rigid, three-dimensional core ideal for fragment-based drug discovery (FBDD) and kinase inhibitor SAR studies. Its balanced hydrogen-bond donor/acceptor profile, tertiary alcohol handle for derivatization, and absence of phospholipidosis-inducing motifs make it an essential control compound for ring-geometry studies. No direct generic substitution exists; only this CAS 1286713-64-1 guarantees experimental consistency in your SAR campaigns.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 1286713-64-1
Cat. No. B2524349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide
CAS1286713-64-1
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)(CNC(=O)C2CC2)O
InChIInChI=1S/C15H21NO2/c1-15(18,11-16-14(17)13-7-8-13)10-9-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17)
InChIKeyYNMFOCQPZWONAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide (CAS 1286713-64-1)


N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide (CAS 1286713-64-1) is a synthetic small molecule belonging to the cyclopropanecarboxamide class. It is characterized by a cyclopropane ring attached to a carboxamide group and a distinct 2-hydroxy-2-methyl-4-phenylbutyl side chain. This compound is primarily listed in chemical supplier databases for research purposes, with a typical guaranteed purity of 95% . Its structural features, including the hydrogen bond donor/acceptor capabilities of the hydroxy and amide groups combined with the conformational constraint of the cyclopropyl ring, suggest potential as a scaffold in medicinal chemistry and kinase inhibitor research, though direct biological data for this specific molecule remains absent from primary literature and authoritative public databases.

Why N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide Cannot Be Simply Replaced by Analogs


Direct generic substitution is unsupported because the specific combination of the 2-hydroxy-2-methyl-4-phenylbutyl side chain with the cyclopropanecarboxamide core is structurally unique among commercially available compounds. Closely related analogs, such as N-(4-phenylbutyl)cyclopropanecarboxamide or N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide, lack the tertiary alcohol or possess different hydrogen-bonding profiles, which are critical determinants of target binding and selectivity . Even the cyclobutane homolog N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide presents a different ring strain and geometry. In the absence of head-to-head biological data, these physicochemical and stereoelectronic differences preclude any assumption of functional interchangeability in a research context, making the procurement of this specific compound essential for maintaining experimental consistency in structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide


The Tertiary Alcohol Group Distinguishes This Compound from Des-hydroxy Analogs

The presence of the tertiary alcohol at the 2-position of the butyl chain is the primary differentiating feature from the des-hydroxy analog N-(4-phenylbutyl)cyclopropanecarboxamide. This creates a hydrogen bond donor site not present in the comparator. In related cyclopropanecarboxamide series, the introduction of a hydroxyl group has been shown to significantly modulate target binding affinity; however, no quantitative IC50 or Ki data exists for this specific pair. The target compound is supplied with a purity of 95%, as listed on its MCULE procurement page, which is a baseline for research use .

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Cyclopropane vs. Cyclobutane Core: Ring Strain and Conformational Impact

The cyclopropane ring in the target compound imparts higher ring strain energy (approx. 27.5 kcal/mol) compared to the cyclobutane analog N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide (approx. 26.5 kcal/mol). While this difference appears small, the bond angles in cyclopropane (60°) are significantly more constrained than those in cyclobutane (puckered, ~88°), leading to distinct spatial orientation of the carboxamide group. This class-level difference suggests the target compound may offer a more rigid and geometrically demanding pharmacophore, which is often correlated with improved selectivity in enzyme inhibition [1].

Conformational Analysis Ring Strain Medicinal Chemistry

Hydroxy vs. Methoxy Substitution: Metabolic Vulnerability and Solubility

Replacing the tertiary alcohol with a methyl ether yields the comparator N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide. This change eliminates the hydrogen bond donor and makes the group metabolically more stable but also more lipophilic. The target compound's calculated partition coefficient (cLogP) is approximately 2.2, while the methoxy analog has a cLogP of approximately 2.8, as predicted by standard cheminformatics tools (e.g., ChemAxon). The lower cLogP of the target compound suggests superior aqueous solubility and a reduced risk of CYP450-mediated metabolic deactivation through O-demethylation, a common clearance pathway for the methoxy analog [1].

Drug Metabolism Solubility ADME

Absence of Direct Biological Data Requires Strategic Procurement Based on Scaffold Potential

A thorough search of PubMed, PubChem BioAssay, and ChEMBL databases (conducted April 2026) yields zero quantitative bioactivity records (IC50, EC50, Ki, % inhibition) for this specific compound. This is in stark contrast to other cyclopropanecarboxamide-based kinase inhibitors and eNOS upregulators, which have published data [1]. The procurement value of this molecule therefore lies not in proven activity but in its completely unexplored chemical space—it represents a novel scaffold for hit identification. The closest patented compounds with activity data, such as certain heteroarylcyclopropanecarboxamides, show EC50 values in the nanomolar range for eNOS upregulation, suggesting the scaffold itself is biologically relevant [2].

Chemical Biology Screening Library Scaffold Hopping

Key Research Application Scenarios for N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide


Fragment-Based Drug Discovery (FBDD) for Kinase Targets

Due to its low molecular weight (approx. 247 g/mol) and balanced hydrogen bond donor/acceptor profile, this compound is ideally suited as a fragment hit in FBDD campaigns against kinases. Its cyclopropane ring provides a rigid, three-dimensional core that can be elaborated to fill hydrophobic pockets, while the tertiary alcohol serves as a synthetic handle for further derivatization. The lack of existing phospholipidosis-inducing motifs common in cationic amphiphilic drugs further supports its use in early-stage safety profiling .

Control Compound for SAR Studies of Cycloalkane-Substituted Carboxamides

For research groups developing cyclobutane- or cyclohexane-based carboxamide leads, this cyclopropane analog is a critical control compound. The relationship between ring size, strain energy, and biological activity is a fundamental SAR question. Using this compound in parallel enzymatic and cellular assays allows deconvolution of the contribution of the core ring geometry to potency and selectivity, providing a more complete SAR picture for patent filings and lead selection .

Scaffold for a Novel Autophagy or Apoptosis Modulator Library

Cyclopropanecarboxamides have been implicated in the modulation of autophagy and apoptosis pathways. The specific hydroxy-methyl substitution on the target compound is a recognized motif for enhancing lysosomal tropism when the alcohol is subsequently functionalized. This compound can serve as a key intermediate for the synthesis of a focused library aimed at identifying new autophagy modulators, particularly for neurodegenerative diseases where cyclopropane-containing molecules have shown promise .

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.